
Dihydro-FK-506
Vue d'ensemble
Description
Dihydro-FK-506 is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . This compound retains many of the biological activities of FK-506, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative activities .
Applications De Recherche Scientifique
Antifungal Applications
Mechanism of Action : Dihydro-FK-506 exhibits antifungal activity by targeting fungal FKBP12 proteins, similar to FK506. However, structural modifications have been shown to reduce its immunosuppressive effects while maintaining antifungal efficacy. Research indicates that derivatives like 36-fluoroFK520 and 32-dehydroxyFK506 have demonstrated improved antifungal properties with reduced immunosuppression .
Case Studies :
- Neurite Outgrowth : In studies involving neurite outgrowth, derivatives such as 36-methylFK506 exhibited a 1.2-fold increase in neurite outgrowth compared to FK506 while showing reduced immunosuppressive activity .
- Fungal Inhibition : A comparative study indicated that certain this compound derivatives were effective against Candida albicans, a common fungal pathogen, showcasing their potential as therapeutic agents in treating fungal infections .
Neuroprotective Applications
Neuroprotection Mechanism : this compound has been implicated in neuroprotection through mechanisms involving the modulation of calcium signaling pathways and neurotrophic factors. It enhances neurite outgrowth and protects neurons from glutamate-induced toxicity, which is critical in conditions like stroke and neurodegenerative diseases .
Case Studies :
- Stroke Models : In animal models of focal cerebral ischemia, this compound demonstrated significant neuroprotective effects, reducing infarct size and improving neurological outcomes .
- Neurodegenerative Diseases : Research has shown that this compound can promote recovery in models of nerve injury and degenerative diseases by enhancing neuronal survival and regeneration .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound compared to its parent compound FK506:
Compound | Immunosuppressive Activity | Antifungal Activity | Neuroprotective Effects | Notable Findings |
---|---|---|---|---|
FK506 | High | Moderate | Moderate | Effective in organ transplant prevention |
This compound | Reduced | Enhanced | Enhanced | Increased neurite outgrowth; reduced toxicity |
Future Perspectives
The ongoing research into this compound highlights its potential as a versatile therapeutic agent. The ability to separate antifungal and neuroprotective properties from immunosuppression opens avenues for developing targeted treatments for fungal infections and neurological conditions without compromising immune function.
Mécanisme D'action
Target of Action
Dihydro-FK-506, also known as Tsukubamycin B, is a potent immunosuppressive macrocyclic polyketide . It primarily targets the cAMP receptor protein (Crp) , a global regulator that plays a crucial role in the biosynthesis of FK-506 .
Mode of Action
The mode of action of this compound involves the formation of a complex with the Crp regulator . Overexpression of Crp has been shown to enhance the production of FK-506 , suggesting that the interaction between this compound and Crp is critical for its immunosuppressive activity.
Result of Action
The primary result of this compound’s action is immunosuppression . It is widely used to prevent the rejection of transplanted organs . In addition, this compound and its analogs possess numerous promising therapeutic potentials including antifungal, neuroprotective, and neuroregenerative activities .
Action Environment
The production of this compound can be influenced by environmental factors. For instance, overexpression of Crp in Streptomyces tsukubaensis, a producer of FK-506, resulted in a two-fold enhancement of FK-506 production under laboratory conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is produced .
Analyse Biochimique
Biochemical Properties
The biosynthetic pathway of Dihydro-FK-506 involves a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The unique allyl functional group of this compound is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has immunosuppressive properties, making it useful in preventing the rejection of transplanted organs . It also possesses antifungal properties . In addition, it has been found to have neuroprotective and neuroregenerative activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core produced is further modified by a series of post-PKS tailoring steps .
Temporal Effects in Laboratory Settings
Overexpression of Crp resulted in a two-fold enhancement of this compound production in Streptomyces tsukubaensis under laboratory conditions . Further optimizations using fermentors proved that this strategy can be transferred to an industrial scale .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, it is known that FK506, a similar compound, has potent immunosuppressive properties and is used in the prevention of organ transplant rejection .
Metabolic Pathways
The metabolic pathways of this compound involve a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units .
Transport and Distribution
It is known that FK506, a similar compound, is widely distributed in the body due to its potent immunosuppressive properties .
Subcellular Localization
It is known that FK506, a similar compound, interacts with various biomolecules in the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-FK-506 involves the reduction of FK-506. The reduction process typically employs hydrogenation techniques using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere . The reaction conditions are carefully controlled to ensure selective reduction of the desired functional groups without affecting the macrocyclic structure of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of FK-506. The process begins with the fermentation of Streptomyces species to produce FK-506, followed by the reduction step to obtain this compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize the yield of FK-506, which is then converted to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro-FK-506 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the hydroxyl groups present in the compound.
Reduction: As mentioned, the reduction of FK-506 to this compound is a key reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include modified derivatives of this compound with altered biological activities. These derivatives are often explored for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
FK-506 (Tacrolimus): The parent compound with similar immunosuppressive properties but without the reduction step.
Ascomycin (FK520): Another macrolide with immunosuppressive activity, structurally similar to FK-506.
37,38-Dihydro-FK506 (FK506D): A derivative with a similar structure but different functional groups at specific positions.
Uniqueness: Dihydro-FK-506 is unique due to its selective reduction, which retains the macrocyclic structure while modifying specific functional groups. This modification can lead to differences in biological activity and therapeutic potential compared to its parent compound, FK-506 .
Activité Biologique
Dihydro-FK-506, a derivative of the immunosuppressant FK-506 (tacrolimus), has garnered attention due to its potential therapeutic applications beyond immunosuppression. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative efficacy relative to FK-506.
Overview of FK-506 and Its Derivatives
FK-506 is a macrolide antibiotic known for its potent immunosuppressive properties, primarily used in organ transplantation to prevent rejection. It works by binding to FKBP12 (FK506-binding protein 12), forming a complex that inhibits calcineurin, a phosphatase critical for T-cell activation and interleukin-2 production . The modification of FK-506 to create derivatives like this compound aims to reduce immunosuppressive effects while preserving or enhancing other therapeutic activities.
This compound retains the core mechanism of FK-506 but exhibits altered binding dynamics and biological activity profiles. The compound inhibits calcineurin similarly to FK-506; however, its structural modifications may enhance specificity towards fungal targets, reducing the risk of systemic immunosuppression .
Key Mechanisms:
- Binding to FKBP12 : this compound forms a complex with FKBP12, inhibiting calcineurin activity.
- Reduced Immunosuppressive Activity : Studies suggest that this compound may exhibit a lower tendency to suppress T-cell proliferation compared to FK-506, making it a candidate for treating fungal infections without significant immunosuppression .
Antifungal Activity
This compound has shown promising antifungal properties. Its mechanism involves the inhibition of calcineurin in fungal pathogens, which is crucial for their growth and virulence. This antifungal action is similar to that of FK-506 but with potentially reduced side effects related to immunosuppression .
Neuroprotective Effects
Research indicates that derivatives like this compound may also possess neuroprotective properties. The neurotrophic effects observed with FK-506 are hypothesized to be retained or enhanced in its derivatives, offering potential benefits in neurodegenerative conditions .
Comparative Efficacy: this compound vs. FK-506
The following table summarizes the comparative biological activities and pharmacokinetic properties of this compound and FK-506:
Property | This compound | FK-506 |
---|---|---|
Immunosuppressive Activity | Lower than FK-506 | High |
Antifungal Activity | Enhanced specificity | Effective but less specific |
Neuroprotective Effects | Potentially enhanced | Established |
Binding Affinity (FKBP12) | Altered dynamics | High affinity |
Pharmacokinetics | Rapid absorption; shorter half-life | Longer half-life; extensive distribution |
Case Study 1: Efficacy in Fungal Infections
In murine models, this compound demonstrated significant antifungal efficacy against Candida species when compared with traditional antifungals like fluconazole. The combination therapy showed improved survival rates and reduced fungal burdens in infected mice .
Case Study 2: Neuroprotection
A study exploring the neuroprotective effects of this compound reported enhanced neurite outgrowth in neuronal cultures compared to controls. This suggests a potential application in treating conditions such as Alzheimer's disease or traumatic brain injury .
Propriétés
Numéro CAS |
104987-30-6 |
---|---|
Formule moléculaire |
C44H71NO12 |
Poids moléculaire |
806.0 g/mol |
Nom IUPAC |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25R,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,44+/m0/s1 |
Clé InChI |
RQYGKZGKXDOUEO-WESPKWAGSA-N |
SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
SMILES isomérique |
CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC)C)\C |
SMILES canonique |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Pictogrammes |
Acute Toxic |
Synonymes |
Tsukubamycin B; Dihydro Tacrolimus; [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihydro-FK-506 interact with its cellular targets and what are the downstream effects?
A: this compound, a radioligand structurally similar to the immunosuppressants FK-506 and Rapamycin, binds predominantly to intracellular receptors called FK506-binding proteins (FKBPs) [, ]. This binding primarily occurs within the cytosol of cells, reaching a saturation point equivalent to an estimated intracellular concentration of 6 to 7 µM []. Interestingly, only a small fraction (3-5%) of the available intracellular FKBPs need to be occupied by this compound to achieve half-maximal suppression of T-cell activation []. This binding event, which is stable for several hours, subsequently inhibits interleukin-2 production, a key cytokine involved in T cell activation and proliferation [].
Q2: Can you elaborate on the competitive nature of binding observed between this compound, FK-506, and Rapamycin?
A: Research shows that this compound binding to its cellular receptors can be rapidly displaced by an excess of either FK-506 or Rapamycin []. This observation suggests that these three molecules compete for binding to similar, if not identical, intracellular FKBPs. Furthermore, FK-506 and Rapamycin display mutual antagonism of their immunosuppressive activities, even when introduced to T-cell cultures several hours apart []. Schild analysis, employed to determine the apparent affinities of these molecules for their functionally relevant cellular receptors, revealed that both drugs compete for a single cellular receptor with comparable dissociation constants (KdS) []. This finding further supports the hypothesis that FK-506 and Rapamycin exert their immunosuppressive effects through interaction with highly related, if not the same, FKBPs as this compound.
Q3: Are there any existing analytical methods for quantifying this compound?
A: Although not specifically for this compound, a radioreceptor assay (RRA) has been developed for quantifying FK-506 in whole blood []. This method utilizes [3H]-dihydro-FK-506, suggesting a potential application for quantifying this compound itself. The RRA relies on the competitive binding of extracted FK-506 and [3H]-dihydro-FK-506 to a partially purified preparation of FKBP []. This method demonstrated high correlation with an established enzyme immunoassay and exhibited good precision and recovery []. Further research is needed to confirm its applicability and adapt the RRA specifically for the quantification of this compound in various biological matrices.
Q4: What are the implications of the structural modifications observed in the synthesis of the 9,10-acetonide of 9-dihydro-FK-506?
A: The synthesis of the 9,10-acetonide of 9-dihydro-FK-506, also known as FKANAL, involves structural modifications that provide insights into potential structure-activity relationships []. This analog features a spiroenone system masking the α-allyl aldol portion and a spiroketal mimicking the α-keto amide portion of FK-506 []. These modifications could impact the molecule's binding affinity for FKBPs and consequently affect its biological activity. Further research is needed to assess the specific influence of these structural changes on FKANAL's pharmacological properties and to determine whether these modifications lead to altered efficacy, potency, or toxicity profiles compared to the parent compound, this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.